ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE
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Overview
Description
ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE is a chemical compound with the molecular formula C11H14ClF2NO2 It is known for its unique structure, which includes an ethyl ester group, an amino group, and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE typically involves a multi-step process. One common method starts with the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-ketoester. This intermediate is then subjected to reductive amination with ammonia or an amine source to introduce the amino group. The final step involves the esterification of the amino-ketoester with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. The ester group allows for hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate: Similar structure but with an additional fluorine atom, which may alter its reactivity and biological activity.
Ethyl 3-ethoxy-3-imino-propionate: Different functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-3-(3,5-difluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTXBSLVZOEOIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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